4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride
Description
4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride is a fluorinated piperidine derivative characterized by a piperidine core substituted at the 4-position with a carbonitrile group and a 6-fluoropyridin-2-yl moiety. The hydrochloride salt form enhances aqueous solubility, a common strategy in drug development to improve bioavailability.
Properties
IUPAC Name |
4-(6-fluoropyridin-2-yl)piperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9(15-10)11(8-13)4-6-14-7-5-11;/h1-3,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXWMSKCRAQGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=NC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672847 | |
| Record name | 4-(6-Fluoropyridin-2-yl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185145-94-1 | |
| Record name | 4-(6-Fluoropyridin-2-yl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(6-Fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride is a synthetic compound with significant potential in pharmacology, particularly for neurological disorders. This article explores its biological activity, focusing on its receptor interactions, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 232.69 g/mol. It features a piperidine ring substituted with a 6-fluoropyridine moiety and a carbonitrile group, contributing to its unique pharmacological properties.
Muscarinic Receptor Antagonism
Research indicates that this compound acts as an antagonist of muscarinic receptors, specifically targeting the M4 subtype. This receptor is implicated in various neurological functions, including cognition and memory. The antagonistic activity may modulate neurotransmitter release, potentially offering therapeutic benefits in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease .
Table 1: Comparison of Binding Affinity for Muscarinic Receptors
| Compound Name | M4 Binding Affinity (nM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Known M4 Antagonist A | TBD | TBD |
| Known M4 Antagonist B | TBD | TBD |
Note: TBD refers to "To Be Determined" as specific values were not available in the current literature.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound in vitro and in vivo:
- In Vitro Studies : The compound demonstrated significant inhibition of neurotransmitter release in neuronal cultures, indicating its potential role in modulating synaptic transmission .
- In Vivo Studies : Animal models treated with the compound exhibited improved cognitive performance in memory tasks compared to control groups, suggesting its efficacy as a cognitive enhancer .
- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of the fluorinated pyridine moiety in enhancing binding affinity to muscarinic receptors. Modifications to this structure have resulted in varying degrees of biological activity, underscoring the need for further optimization .
Pharmacological Implications
The unique structural attributes of this compound position it as a promising candidate for drug development targeting cognitive impairments. Its selectivity for M4 receptors could lead to fewer side effects compared to non-selective muscarinic antagonists.
Comparison with Similar Compounds
B. Aromatic Substitution Patterns
- Quinoline vs. Fluoropyridine: The discontinued quinoline analog () highlights the trade-off between aromatic bulk and pharmacokinetics. Quinoline’s larger structure may impede blood-brain barrier penetration, whereas the target’s fluoropyridine offers a balance of size and polarity .
- Benzyl/Methylphenyl Groups : The benzyl and methylphenyl substituents in CAS 1367770-90-8 increase hydrophobicity, which might limit solubility compared to the target’s fluoropyridyl group .
C. Salt Forms and Solubility
The hydrochloride salt of the target compound mirrors strategies used in analogs like 6-(piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride (CAS 2031259-03-5), where salt formation optimizes solubility for in vivo applications .
D. Synthetic Precursors
(6-Fluoropyridin-2-yl)boronic acid () is a likely precursor for synthesizing the target compound via cross-coupling reactions. Its lower similarity score (0.65) reflects functional group differences but underscores the utility of boronic acids in constructing fluorinated heterocycles .
Implications for Drug Development
- Target Selectivity : The 2-position fluoropyridine substitution may offer better target engagement than 3-position analogs (e.g., CAS 845788-61-6) due to spatial orientation .
- Safety Profiles: The discontinuation of the quinoline analog () suggests fluoropyridine derivatives like the target compound could address toxicity or efficacy issues in earlier leads .
Preparation Methods
Preparation of Piperidine-4-carbonitrile Derivatives
A key intermediate is piperidine-4-carbonitrile hydrochloride, which can be prepared and then functionalized further. One documented procedure involves the conversion of 4-cyanopiperidine hydrochloride to related derivatives under controlled conditions:
Although this example is for a related derivative (piperidine-4-carbothioamide hydrochloride), it demonstrates the robustness of piperidine-4-carbonitrile hydrochloride as a synthetic precursor.
Coupling with 6-Fluoropyridin-2-yl Moiety
The attachment of the 6-fluoropyridin-2-yl substituent to the piperidine ring is typically achieved by palladium-catalyzed cross-coupling reactions. This method is preferred over direct nucleophilic aromatic substitution for pyridine substituents due to higher yields and cleaner reaction profiles.
Palladium-Catalyzed Cross-Coupling : The 6-fluoropyridin-2-yl group can be introduced via Suzuki or Buchwald-Hartwig type cross-coupling reactions, using appropriate halogenated pyridine derivatives and piperidine-based nucleophiles under palladium catalysis.
Reaction Conditions : Typical conditions include palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as DMF or toluene, heated to 80–110°C. Catalyst loading and temperature control are critical to avoid product discoloration and degradation.
Formation of Hydrochloride Salt
After the synthesis of the free base of 4-(6-fluoropyridin-2-yl)piperidine-4-carbonitrile, conversion to the hydrochloride salt is accomplished by treatment with hydrochloric acid (HCl), often in a suitable solvent such as ethanol or isopropanol. This step improves the compound's stability, crystallinity, and handling properties.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reaction of free base with 1.5 equivalents of hydrochloric acid in ethanol | Formation of hydrochloride salt with improved purity and crystallinity |
Summary of Key Preparation Steps and Conditions
Research Findings and Optimization Notes
Catalyst Loading and Temperature Control : Lower catalyst loading (<0.02 wt%) and moderate temperatures (~70°C) are beneficial to avoid product discoloration during cross-coupling steps.
Transfer Hydrogenation for Piperidine Functionalization : In related piperidine derivatives, transfer hydrogenation using formaldehyde and palladium catalysts under mild heating has been employed to introduce methyl groups on the piperidine nitrogen, which may be adapted for related synthetic strategies.
Purification Techniques : Filtration under suction, washing with ethanol, and drying under reduced pressure at 40°C are standard to achieve high purity of intermediates and final products.
Alternative Synthetic Routes : Some literature reports the use of nucleophilic aromatic substitution on dichloropyrimidine intermediates or stepwise synthesis involving substituted pyrimidines under acidic conditions, but these are less common for the fluoropyridinyl piperidine nitrile derivatives.
Q & A
What are the recommended synthesis protocols for 4-(6-fluoropyridin-2-YL)piperidine-4-carbonitrile hydrochloride, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions between fluoropyridine derivatives and functionalized piperidine precursors. Key steps include:
- Alkylation/Cyanation: Reacting 6-fluoropyridine-2-carbonitrile with a piperidine derivative under basic conditions (e.g., NaOH in dichlorethane) to form the carbonitrile backbone .
- Hydrochloride Salt Formation: Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Critical factors affecting yield and purity: - Temperature Control: Excessive heat may lead to decomposition of the fluoropyridine moiety.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but require rigorous drying to avoid side reactions .
- Purification: Column chromatography or recrystallization is essential to remove unreacted starting materials and byproducts. Purity >95% is achievable with optimized protocols .
How should researchers characterize this compound to confirm structural integrity and assess impurities?
Level: Basic
Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy: H and C NMR to verify the fluoropyridinyl and piperidinyl moieties. The fluorine atom’s deshielding effect causes distinct splitting patterns in H NMR .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) and rule out halogen-related isotopic impurities .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the fluoropyridine and piperidine groups, critical for structure-activity relationship (SAR) studies .
- HPLC-PDA: Quantify impurities (e.g., unreacted starting materials) using reverse-phase chromatography with UV detection at 254 nm .
What safety precautions are critical when handling this compound in laboratory settings?
Level: Basic
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
- Emergency Protocols:
- Storage: Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the nitrile group .
How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Level: Advanced
Answer:
- Density Functional Theory (DFT): Predict electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization. For example, the fluoropyridine ring’s electron-deficient nature makes it susceptible to nucleophilic attack .
- Molecular Docking: Screen derivatives against target proteins (e.g., kinases or GPCRs) to optimize binding affinity. The piperidine’s conformational flexibility can be modeled to explore binding pocket compatibility .
- MD Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize candidates for synthesis .
How should researchers resolve contradictions in experimental data (e.g., conflicting bioassay results)?
Level: Advanced
Answer:
- Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies. For example, incomplete salt formation due to inadequate HCl stoichiometry may alter solubility and bioassay outcomes .
- Batch Analysis: Compare impurity profiles (via LC-MS) across batches to identify contaminants interfering with assays .
- Orthogonal Assays: Validate bioactivity using multiple methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to rule out false positives/negatives .
What strategies optimize reaction scalability while minimizing byproduct formation?
Level: Advanced
Answer:
- Flow Chemistry: Continuous processing reduces residence time and prevents thermal degradation of heat-sensitive intermediates (e.g., the fluoropyridine group) .
- Catalyst Screening: Heterogeneous catalysts (e.g., Pd/C for coupling reactions) improve recyclability and reduce metal leaching compared to homogeneous systems .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time and adjust parameters dynamically .
How does the fluoropyridine moiety influence the compound’s physicochemical properties and reactivity?
Level: Advanced
Answer:
- Electron-Withdrawing Effect: The fluorine atom increases the pyridine ring’s electrophilicity, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions .
- Lipophilicity: LogP increases by ~0.5 units compared to non-fluorinated analogs, impacting membrane permeability in biological studies .
- Hydrogen Bonding: The fluorine atom participates in weak H-bonding interactions, affecting crystal packing and solubility in aqueous media .
What are the best practices for long-term stability studies under varying storage conditions?
Level: Advanced
Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) to identify degradation pathways. The nitrile group may hydrolyze to carboxylic acid under high humidity .
- Stability-Indicating Methods: Develop validated HPLC methods to quantify degradation products (e.g., 6-fluoropicolinic acid from nitrile hydrolysis) .
- Arrhenius Modeling: Predict shelf life by extrapolating degradation rates at elevated temperatures to ambient conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
